![molecular formula C8H14N2O B1611195 Decahydroquinoxalin-2-one CAS No. 90242-76-5](/img/structure/B1611195.png)
Decahydroquinoxalin-2-one
Overview
Description
Decahydroquinoxalin-2-one is a nitrogen-containing heterocyclic organic compound. It is also known by other names such as rac- (4aR,8aS)-4-benzyl-decahydroquinoxalin-2-one .
Synthesis Analysis
Recent synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2 (1 H )-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This review mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1 H )-ones and their reaction mechanisms .Scientific Research Applications
Heterogeneous Catalysis
Decahydroquinoxalin-2-one has been explored for its potential in heterogeneous catalysis , particularly in reactions involving C–H functionalization . This process is crucial for the synthesis of fine chemicals and has applications in pharmaceuticals and materials science. The compound’s structure allows for the development of recyclable catalysts that can be used in environmentally friendly reactions.
Pharmacology
In pharmacology, Decahydroquinoxalin-2-one is utilized for alkylation reactions with various hydrocarbons, which is a key step in the synthesis of bioactive pharmaceuticals . This methodology is significant for creating compounds with potential therapeutic effects.
Materials Science
The electron-withdrawing properties of the quinoxalin-2-one fragment make it a promising candidate for developing push-pull systems with photophysical properties . These systems have diverse applications in material science, including the creation of novel materials with specific light-absorbing or emitting properties.
Green Chemistry
Decahydroquinoxalin-2-one plays a role in green chemistry , where it contributes to the development of sustainable and environmentally friendly chemical processes . Its involvement in the synthesis of compounds aligns with the principles of green chemistry, which aim to reduce hazardous substances in chemical manufacturing.
Biochemistry
In biochemistry, Decahydroquinoxalin-2-one is involved in the study of fluorescence and dynamics in proteins . Understanding these properties can lead to insights into protein structure and function, which is fundamental for the development of new biochemical assays and diagnostic tools.
Environmental Science
The compound’s properties are being researched for environmental applications , such as the synthesis of metal nanoparticles by microorganisms . These nanoparticles have potential uses in environmental remediation and pollution control.
Catalysis
Decahydroquinoxalin-2-one is also significant in catalysis research, where it is used to study multiphase catalysis of core structures with biological activities . This research can lead to more efficient catalytic processes in organic synthesis.
Biochemical Applications
Lastly, Decahydroquinoxalin-2-one’s role in biochemical applications is being explored, particularly in the context of medical biochemistry and its clinical applications . This includes its use in the development of medical diagnostics and therapeutic agents.
Future Directions
The future developments of multi-component reactions of quinoxalin-2 (1 H )-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . The direct C3-functionalization of quinoxalin-2 (1 H )-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties .
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYREMMLJKWDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552576 | |
Record name | Octahydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90242-76-5 | |
Record name | Octahydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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